(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide
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Overview
Description
Preparation Methods
The synthesis of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide typically involves the reaction of 3-chloro-4-cyanophenylamine with 2-chlorobenzaldehyde under specific conditions to form the desired product. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated to reflux, and the product is isolated through filtration and recrystallization .
Chemical Reactions Analysis
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine using reagents like lithium aluminum hydride.
Scientific Research Applications
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of (2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide can be compared with similar compounds such as:
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-fluorophenyl)prop-2-enamide: This compound has a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-bromophenyl)prop-2-enamide:
(2E)-N-(3-chloro-4-cyanophenyl)-3-(2-methylphenyl)prop-2-enamide: The methyl group can influence the compound’s stability and interactions with other molecules.
Properties
Molecular Formula |
C16H10Cl2N2O |
---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
(E)-N-(3-chloro-4-cyanophenyl)-3-(2-chlorophenyl)prop-2-enamide |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-4-2-1-3-11(14)6-8-16(21)20-13-7-5-12(10-19)15(18)9-13/h1-9H,(H,20,21)/b8-6+ |
InChI Key |
DMWOVPORGAPGNX-SOFGYWHQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=CC(=C(C=C2)C#N)Cl)Cl |
Origin of Product |
United States |
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